1-(4-Bromophenyl)but-3-en-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2 |
InChI Key |
QJBPQBRSRNDVJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Significance of Allylic Amines in Synthetic Methodologies
Allylic amines are a crucial class of organic compounds that serve as versatile precursors in a multitude of synthetic transformations. nih.govrsc.org Their importance stems from the presence of an amino group adjacent to a carbon-carbon double bond, a configuration that allows for a rich variety of chemical manipulations. These motifs are not only key building blocks for constructing valuable nitrogen-containing organic skeletons but are also integral components of numerous bioactive medicinal compounds and natural products. nih.govrsc.org
The synthetic utility of allylic amines is extensive. They are frequently employed in the synthesis of heterocycles and other bioactive amines. rsc.orgnih.gov Traditional methods for their synthesis often involve the amination of allylating reagents or the addition of alkenylmetals to imines. rsc.org However, modern advancements have led to more efficient and sustainable approaches. For instance, biocatalytic systems using reductive aminases have been developed for the N-allylation of primary and secondary amines, offering a greener alternative. nih.gov Furthermore, innovative techniques like nickel-catalyzed multicomponent coupling reactions of simple alkenes, aldehydes, and amides provide a practical and modular route to architecturally complex allylic amines in a single step. rsc.org Electrochemical methods have also emerged, enabling the coupling of secondary amines and unactivated alkenes to form allylic amines. researchgate.net
The development of enantioselective methods for synthesizing chiral allylic amines has been a significant focus, as the stereochemistry of the amine can be critical for the biological activity of the final product. nih.gov These methods include rearrangements of allylic trichloroacetimidates and nickel-catalyzed allylic aminations. nih.gov The ability to preserve the alkene moiety while selectively reacting at the amine or adjacent positions makes allylic amines powerful intermediates in organic synthesis. nih.gov
Role of Brominated Arenes in Chemical Transformations
The presence of a bromine atom on the phenyl ring of 1-(4-Bromophenyl)but-3-en-1-amine significantly enhances its synthetic value. Brominated arenes, or aryl bromides, are immensely useful electrophiles in a vast array of chemical reactions, particularly in the realm of transition metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction.
Aryl bromides are common precursors for generating organometallic reagents, which can then participate in reactions like the Suzuki, Heck, and Sonogashira couplings. For example, a Suzuki cross-coupling reaction involving an N-(4-bromophenyl)methanimine derivative and various arylboronic acids has been shown to proceed in moderate to good yields, demonstrating the tolerance of a wide range of functional groups. researchgate.net This highlights the robustness of the bromophenyl group in such transformations.
The bromination of arenes itself is a fundamental process in organic synthesis. acs.org Modern methods focus on developing more sustainable and regioselective procedures. Oxidative bromination techniques, which can utilize bromide salts as the bromine source and various oxidants, are considered more environmentally friendly than using hazardous molecular bromine. researchgate.netresearchgate.net Researchers have also developed highly para-selective halogenation methods for arenes bearing electron-donating groups. organic-chemistry.org The ability to precisely install a bromine atom onto an aromatic ring, which can then be used as a handle for further functionalization, is a cornerstone of modern synthetic strategy.
Overview of Chiral Amines As Versatile Building Blocks
Direct Synthetic Approaches
Direct approaches to this compound and related structures often involve the formation of the critical C-N bond and the chiral center in a highly controlled manner. These methods are prized for their efficiency and are centered around two main strategies: the reduction of imine precursors and the alkylation or functionalization of suitable starting materials.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, valued for its ability to form amines from carbonyl compounds and an amine source via an imine intermediate. libretexts.orgyoutube.com This process combines the formation of a carbon-nitrogen double bond (imine) with its subsequent reduction to a single bond in a single operational step. libretexts.orgmasterorganicchemistry.com For the synthesis of the primary amine this compound, this would typically involve the reaction of 4-bromobenzaldehyde (B125591) with ammonia (B1221849), followed by the reduction of the resulting imine. nih.gov
The classical route involves the condensation of 4-bromobenzaldehyde with ammonia to form an intermediate imine, which is then reduced to the target amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory reagents. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com
Recent research has also focused on developing catalytic systems for this transformation. For instance, studies on the reductive amination of 4-bromobenzaldehyde have demonstrated the efficacy of cobalt nanoparticle catalysts. These catalysts, generated in situ from molecularly defined cobalt complexes, have shown high activity and selectivity in the presence of ammonia and hydrogen gas. researchgate.net
| Catalyst Precursor | Solvent | Temperature | Pressure (NH₃/H₂) | Time | Yield |
|---|---|---|---|---|---|
| Co-salen complex | H₂O–THF (1.5:1) | 120 °C | 5 bar / 45 bar | 24 h | High (GC Yields) |
An alternative strategy involves the allylation of a pre-formed imine. A nickel-catalyzed umpolung allylation has been developed where allylic alcohols act as nucleophilic allyl sources for reaction with imines, yielding homoallylic amines. acs.org This approach could be adapted to synthesize the target compound by reacting the imine of 4-bromobenzaldehyde with an allyl alcohol derivative.
In a push towards greener and more sustainable chemistry, significant research has been dedicated to metal-free reductive amination protocols. chemrxiv.org These methods circumvent the need for potentially toxic and expensive transition metal catalysts. ias.ac.in
One successful approach involves the use of sodium borohydride in glycerol, a biodegradable and recyclable solvent. ias.ac.in This system has proven effective for the one-pot reductive amination of a wide array of aldehydes and amines, proceeding quickly and with high yields. ias.ac.in Another innovative metal-free method utilizes dimethylamine (B145610) borane (B79455) (DMAB) which can act as both the amine source and the reducing agent under neat (solvent-free) conditions at room temperature. chemrxiv.org While this specific protocol yields tertiary amines, the underlying principles of activating a hydride source in a metal-free context are broadly applicable. chemrxiv.org
| Solvent | Reaction Time | Yield |
|---|---|---|
| Glycerol | 40 min | 97% |
| Water | 4 h | 55% |
| Ethanol (B145695) | 3 h | 70% |
| Methanol | 3 h | 65% |
| Acetonitrile | 5 h | 40% |
Alkylation and Functionalization Routes
These routes construct the target molecule by forming the key carbon-carbon bond of the butenyl group through nucleophilic addition to a precursor, or by the comprehensive transformation of a functional group like an amide.
The synthesis of this compound can be envisioned through the addition of an allyl nucleophile to an imine derived from 4-bromobenzaldehyde. This reaction, a type of aza-Grignard or aza-Barbier reaction, would involve reacting the imine with a reagent such as allylmagnesium bromide or allyllithium. The resulting metallated amine intermediate is then quenched with a proton source to yield the final product.
Another established pathway for synthesizing primary amines is the Gabriel synthesis. libretexts.org In a hypothetical application to this target, a precursor such as 1-(4-bromophenyl)-1-halobut-3-ene would be reacted with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is then cleaved, typically via hydrazinolysis, to release the desired primary amine. A related method involves using sodium azide (B81097) as the nucleophile to form an alkyl azide, which is subsequently reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org
A powerful and versatile one-pot method for synthesizing complex amines involves the reductive functionalization of amides. acs.orgnih.gov This strategy transforms a stable amide into an amine while simultaneously forming a new carbon-carbon bond. acs.org The general process begins with the activation of a secondary amide, for example, an N-substituted-4-bromobenzamide, using triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine. acs.org This generates a highly electrophilic O-triflyliminium triflate intermediate. nih.govfrontiersin.org
This intermediate is then partially reduced by a hydride donor, such as triethylsilane (Et₃SiH), to form a reactive iminium ion in situ. acs.org The final step involves the addition of a carbon-based nucleophile, which for the synthesis of this compound would be an allylating agent like allyltributyltin (AllylSnBu₃) or an allyl Grignard reagent. acs.org This nucleophilic addition to the iminium ion constructs the butenyl side chain and, after workup, yields the final amine product. This method is noted for its broad scope and high chemoselectivity, tolerating various other functional groups. acs.org
| Step | Reagents | Intermediate Formed |
|---|---|---|
| 1. Amide Activation | Amide + Triflic Anhydride (Tf₂O) + Base | O-Triflyliminium Triflate |
| 2. Partial Reduction | + Hydride Donor (e.g., Et₃SiH) | Iminium Ion |
| 3. C-C Bond Formation | + Carbon Nucleophile (e.g., AllylSnBu₃) | Final Amine Product |
Enantioselective Synthesis of Chiral this compound
The generation of single-enantiomer this compound is paramount for its applications in stereospecific synthesis. Various techniques have been developed to achieve high levels of enantiomeric excess (ee), broadly categorized into enzymatic methods and asymmetric catalysis.
Enzymatic Resolution and Stereoselective Biocatalysis
Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine.
In a typical procedure for the kinetic resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) is employed in a suitable organic solvent. An acyl donor, often an activated ester like ethyl acetate (B1210297) or isopropenyl acetate, is used to acetylate one of the enantiomers preferentially. researchgate.netdiva-portal.org For instance, the (R)-enantiomer might be selectively acylated to form the corresponding (R)-N-acetyl derivative, leaving the (S)-amine unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic techniques. The enantioselectivity of these resolutions is often high, leading to products with excellent enantiomeric excess. nih.govnih.govmdpi.com
| Enzyme | Acyl Donor | Solvent | Typical Conversion (%) | Typical Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | Toluene | ~50 | >95% for unreacted (S)-amine |
| Candida rugosa Lipase | Isopropenyl Acetate | Diisopropyl Ether | ~50 | >98% for (R)-N-acetylated amine |
This table presents representative data based on typical lipase-catalyzed kinetic resolutions of similar primary amines.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a direct route to enantiomerically enriched amines by creating the chiral center during the carbon-nitrogen bond formation. This approach avoids the 50% theoretical yield limitation of kinetic resolution.
A widely successful strategy for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide. nih.govyale.edu This method, pioneered by Ellman, involves three key steps:
Condensation: The chiral auxiliary, for example, (R)-tert-butanesulfinamide, is condensed with an achiral aldehyde, in this case, 4-bromobenzaldehyde. This reaction typically requires a Lewis acid catalyst like Ti(OEt)₄ or CuSO₄ to afford the corresponding N-sulfinylimine. nih.goviupac.org
Diastereoselective Nucleophilic Addition: The crucial stereocenter is established by the diastereoselective addition of a nucleophile to the C=N bond of the N-sulfinylimine. For the synthesis of this compound, an allyl nucleophile, such as allylmagnesium bromide or allyltributyltin, is used. The bulky tert-butylsulfinyl group effectively directs the incoming nucleophile to one face of the imine, leading to a high degree of diastereoselectivity. nih.goviupac.org
Auxiliary Cleavage: The sulfinyl group is readily removed from the newly formed amine by treatment with a strong acid, such as HCl in an alcohol solvent, to yield the desired chiral primary amine with high enantiopurity. nih.goviupac.org
| Step | Reagents and Conditions | Product | Diastereomeric Ratio (dr) |
| Condensation | 4-Bromobenzaldehyde, (R)-tert-butanesulfinamide, Ti(OEt)₄, THF | (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide | N/A |
| Allylation | Allylmagnesium bromide, THF, -78 °C | (R)-N-((R)-1-(4-bromophenyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide | >95:5 |
| Cleavage | HCl, Methanol | (R)-1-(4-Bromophenyl)but-3-en-1-amine | N/A |
This table outlines a typical reaction sequence and expected outcomes based on established protocols for similar substrates.
Transition metal catalysis provides a powerful platform for the enantioselective formation of C-N bonds. Palladium-catalyzed asymmetric allylic alkylation is a notable example. rsc.orgnih.govnih.gov In a potential pathway to this compound, a chiral palladium complex could catalyze the reaction between a nitrogen nucleophile and an allylic electrophile. For instance, the reaction of 4-bromoaniline (B143363) with an activated allyl source in the presence of a palladium catalyst and a chiral ligand could furnish the desired product. The enantioselectivity of such reactions is highly dependent on the design of the chiral ligand. researchgate.net
In recent years, organocatalysis has emerged as a complementary approach to metal-based catalysis. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been shown to effectively catalyze the enantioselective addition of nucleophiles to imines. acs.org For the synthesis of this compound, an in situ generated imine from 4-bromobenzaldehyde and an amine source could be activated by a chiral phosphoric acid catalyst. Subsequent addition of an allyl nucleophile, like an allylboronate ester, would proceed with high enantioselectivity, dictated by the chiral environment created by the catalyst. rsc.org
Diastereoselective Synthesis via Imines
The diastereoselective synthesis of this compound is intrinsically linked to the chiral auxiliary approach discussed previously (Section 2.2.2.1). The key step in this methodology is the diastereoselective addition of an allyl nucleophile to a chiral N-sulfinylimine. The stereochemical outcome of this reaction is controlled by the chiral sulfinyl group, which directs the approach of the nucleophile. nih.goviupac.org
The formation of the imine, specifically N-(4-bromobenzylidene)-tert-butanesulfinamide, from 4-bromobenzaldehyde and tert-butanesulfinamide is a critical preliminary step. nih.gov The subsequent highly diastereoselective allylation reaction establishes two new stereocenters, with their relative and absolute configurations determined by the chirality of the auxiliary and the reaction conditions. This method provides a reliable and predictable route to the desired diastereomer of the sulfinamide adduct, which can then be converted to the enantiopure amine. nih.gov
Reactivity of the Amine Functionality
The primary amine group in this compound is a nucleophilic center, readily participating in a variety of bond-forming reactions at the nitrogen atom.
Imine Formation and Condensation Reactions
The general mechanism involves several steps:
Nucleophilic attack of the primary amine on the carbonyl carbon.
Proton transfer to form a neutral carbinolamine.
Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation to yield the final imine product.
Amidation and Ureation Reactions
The nucleophilic amine can react with carboxylic acids and their derivatives to form amides. This transformation, known as amidation or N-acylation, is fundamental in organic synthesis. The reaction with acyl chlorides or anhydrides is typically rapid and efficient. Direct reaction with carboxylic acids usually requires activating agents, such as carbodiimides, or high temperatures.
Ureation involves the reaction of the primary amine with an isocyanate (R-N=C=O). The nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of a substituted urea (B33335) derivative. This reaction is generally fast and proceeds without the need for a catalyst.
N-Alkylation and N-Acylation Reactions
N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. As a primary amine, this compound can react with an alkyl halide via nucleophilic aliphatic substitution. quora.com However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to a mixture of mono- and di-alkylated products, and potentially even the quaternary ammonium (B1175870) salt through over-alkylation. nih.gov
N-acylation, as mentioned in the amidation section, is a more controlled reaction. The reaction with an acyl chloride or anhydride typically proceeds cleanly to give the mono-acylated product (an amide). The resulting amide is significantly less nucleophilic than the starting amine, which prevents further acylation reactions from occurring.
Reactivity of the Alkenyl Moiety
The but-3-en-1-yl group contains a terminal double bond, which is an electron-rich functional group susceptible to attack by electrophiles.
Electrophilic Addition Reactions
The π-bond of the alkene can act as a nucleophile, reacting with electrophiles in addition reactions. chemistrysteps.com A common example is the addition of hydrogen halides (H-X). In this reaction, the initial step is the attack of the alkene's π-electrons on the electrophile (e.g., the proton from HBr). openstax.org This forms a carbocation intermediate and a halide ion. chemistrysteps.comopenstax.org The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. chemistrysteps.com
According to Markovnikov's rule, the addition of a protic acid to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon with more hydrogen substituents, and the halide attaching to the more substituted carbon (the one that can form a more stable carbocation). chemistrysteps.com For the terminal alkene in this compound, this would lead to the formation of a secondary carbocation, which is then attacked by the halide.
Cycloaddition Reactions
The alkene functionality can participate as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This reaction involves the concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com
For the Diels-Alder reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The butenyl group in this compound lacks strong activation, so the reaction would likely require forcing conditions (high temperature or pressure) or the use of a Lewis acid catalyst to proceed with typical electron-rich dienes. The reaction would result in the formation of a new cyclohexene (B86901) ring fused to the original molecule's side chain.
Cross-Metathesis Reactions
The terminal alkene of this compound is a suitable substrate for olefin cross-metathesis. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for the coupling of the butenyl group with a variety of other olefins. The reaction involves the cleavage and reformation of double bonds, leading to the synthesis of new, more complex unsaturated compounds.
By reacting this compound with a partner olefin, the terminal CH2 group can be replaced with a different substituent. The choice of the olefin partner dictates the structure of the final product, enabling the introduction of various functional groups. For instance, reaction with acrylates can introduce an ester moiety, while coupling with vinyl ketones can append a ketone group. The efficiency and stereoselectivity of the reaction depend on the catalyst system and reaction conditions employed.
| Olefin Partner | Catalyst (Example) | Expected Product Structure |
| Methyl acrylate | Grubbs' Second Generation Catalyst | (E)-5-(4-Bromophenyl)-5-aminopent-2-enoate |
| Styrene | Hoveyda-Grubbs' Second Generation Catalyst | (E)-1-(4-Bromophenyl)-5-phenylpent-3-en-1-amine |
| Ethylene (in excess) | Grubbs' First Generation Catalyst | 1-(4-Bromophenyl)prop-2-en-1-amine |
This table presents potential cross-metathesis reactions. The exact outcomes and yields would need to be determined experimentally.
Reactivity of the Aryl Bromide Group
The bromine atom attached to the phenyl ring is a versatile handle for a wide array of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a highly efficient method for forming a new carbon-carbon bond at the position of the bromine atom. researchgate.net This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com
This transformation is widely used to synthesize biaryl compounds and other complex molecular architectures. mdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. semanticscholar.org For this compound, this allows for the introduction of various aryl or vinyl substituents, significantly increasing the molecular complexity. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.commdpi.com
| Boronic Acid Partner | Catalyst (Example) | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 1-([1,1'-Biphenyl]-4-yl)but-3-en-1-amine |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene/Water | 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)but-3-en-1-amine |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 mdpi.com | K2CO3 | DMF/Water | 1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)but-3-en-1-amine |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 mdpi.com | Na2CO3 | DMF/Water | 1-(4'-Vinyl-[1,1'-biphenyl]-4-yl)but-3-en-1-amine |
This table provides illustrative examples of Suzuki-Miyaura coupling conditions based on literature for similar aryl bromides. mdpi.commdpi.com
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction pathway is generally not favorable for this compound under standard conditions.
The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org In the case of this compound, the substituents on the ring (a bromine atom and a butenylamine group) are not sufficiently electron-withdrawing to facilitate the attack of a nucleophile and stabilize the resulting intermediate. Therefore, attempts to directly substitute the bromine atom using common nucleophiles via an SNAr mechanism are unlikely to be successful. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions. masterorganicchemistry.com
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the position ortho to the DMG. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent exclusively at that ortho position. wikipedia.org
In this compound, the amine group can potentially serve as a directing metalation group. The heteroatom (nitrogen) can coordinate to the lithium atom of the organolithium base, delivering it to the adjacent ortho position on the aromatic ring. This would lead to the formation of a lithiated species at the carbon between the amine-bearing carbon and the bromine atom.
This lithiated intermediate is a potent nucleophile and can react with a range of electrophiles, such as:
Aldehydes and Ketones: To form new secondary or tertiary alcohols.
Carbon Dioxide: To introduce a carboxylic acid group after an acidic workup.
Iodine: To install an iodine atom, which can be used in further cross-coupling reactions.
Alkyl Halides: To append an alkyl chain.
This methodology provides a precise way to introduce a third substituent onto the phenyl ring in a highly controlled manner, ortho to the butenylamine side chain.
Derivatives and Analogues of 1 4 Bromophenyl but 3 En 1 Amine
Structurally Related Amines and Their Synthesis
The synthesis of amines structurally related to 1-(4-Bromophenyl)but-3-en-1-amine often begins with simpler precursors, such as 4-bromoaniline (B143363) or 2-bromoaniline. For instance, a variety of imine derivatives can be generated through the condensation of a primary amine with a carbonyl compound. One specific example is the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, which is achieved by reacting 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in ethanol (B145695) with a few drops of glacial acetic acid. researchgate.netresearchgate.net This reaction creates a Schiff base, an important intermediate for further functionalization.
Another related structural analogue is (S)-3-(4-Bromophenyl)butanoic acid. Its large-scale synthesis has been developed, starting from (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate in a rhodium-catalyzed asymmetric 1,4-addition reaction. orgsyn.org The resulting (S)-Ethyl 3-(4-bromophenyl)butanoate is then hydrolyzed to the desired butanoic acid. orgsyn.org While not a direct derivative of the title amine, this butanoic acid represents a closely related chiral scaffold.
Furthermore, the synthesis of 1,3-benzoazaphosphole analogues, which are heterocyclic amines, starts from 2-bromoaniline. frontiersin.org The process involves the formation of a formamide, which is then dehydrated to an isocyanide. Subsequent phosphination and cyclization steps lead to the complex heterocyclic amine structure. frontiersin.org
Functionalized Aromatic Derivatives
The bromine atom on the phenyl ring of this compound and its analogues is a key handle for introducing further molecular diversity through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of new carbon-carbon bonds.
Researchers have successfully synthesized a variety of functionalized biaryl derivatives starting from N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. researchgate.netresearchgate.net In this work, the bromine atom on the thiophene (B33073) ring undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. researchgate.netresearchgate.net This methodology tolerates a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, leading to moderate to good yields of the coupled products. researchgate.netresearchgate.net
A similar strategy has been applied to N-(4-bromophenyl)-1-naphthamide, which is prepared by condensing 4-bromoaniline with naphthoyl chloride. researchgate.net The subsequent Pd(0)-catalyzed Suzuki-Miyaura coupling of this amide with different boronic acids yields a series of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields. researchgate.net
Table 1: Synthesis of Functionalized Imine Derivatives via Suzuki Coupling researchgate.net
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 3a | Phenylboronic acid | N-(4-bromophenyl)-1-(3-phenylthiophen-2-yl)methanimine | 58 |
| 3b | 4-Methylphenylboronic acid | N-(4-bromophenyl)-1-(3-(p-tolyl)thiophen-2-yl)methanimine | 65 |
| 3c | 4-Methoxyphenylboronic acid | N-(4-bromophenyl)-1-(3-(4-methoxyphenyl)thiophen-2-yl)methanimine | 61 |
| 3d | 4-Chlorophenylboronic acid | N-(4-bromophenyl)-1-(3-(4-chlorophenyl)thiophen-2-yl)methanimine | 68 |
| 3e | 4-Fluorophenylboronic acid | N-(4-bromophenyl)-1-(3-(4-fluorophenyl)thiophen-2-yl)methanimine | 72 |
| 3f | 4-Nitrophenylboronic acid | N-(4-bromophenyl)-1-(3-(4-nitrophenyl)thiophen-2-yl)methanimine | 62 |
| 3g | 3-Nitrophenylboronic acid | N-(4-bromophenyl)-1-(3-(3-nitrophenyl)thiophen-2-yl)methanimine | 67 |
| 3h | 3,5-bis(Trifluoromethyl)phenylboronic acid | N-(4-bromophenyl)-1-(3-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)methanimine | 71 |
Heterocyclic Derivatives Incorporating the 4-Bromophenyl Moiety
The 4-bromophenyl moiety is a common feature in a variety of heterocyclic compounds, which are often synthesized from precursors containing this group. For example, 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid is a versatile starting material for generating different heterocycles. researchgate.net Its reaction with thiourea (B124793) can yield a pyrimidine-thione derivative, while reactions with ethyl cyanoacetate (B8463686) can lead to substituted pyridines. researchgate.net
The synthesis of isoxazoles represents another class of heterocyclic derivatives. The compound 1-(4-bromophenyl)but-3-yn-1-one, a structural analogue of the title amine, was identified as a side product during the synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid from the hydrolysis of its corresponding ethyl ester. nih.gov This highlights the utility of 4-bromophenyl substituted building blocks in constructing five-membered heterocyclic rings.
Furthermore, thiophene-containing derivatives are readily accessible. As mentioned previously, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is synthesized from 4-bromoaniline and a thiophene aldehyde. researchgate.netresearchgate.net More complex functionalized thiophenes, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, can be built up from simpler thiophene precursors through successive lithiation and electrophilic quench steps. mdpi.com
Complex Molecular Scaffolds Incorporating the this compound Core
While direct elaboration of the this compound core into complex scaffolds is not widely reported, the synthesis of intricate molecules containing the 4-bromophenyl group demonstrates the potential of this structural motif. The utility of this core as a building block lies in its capacity for modification at the amine, the alkene, and the aromatic ring.
An example of the construction of a complex molecular scaffold is the synthesis of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives. researchgate.net This process involves first creating an amide linkage with 4-bromoaniline and then performing a Suzuki coupling, resulting in a multi-ring system. researchgate.net
Another illustration is the synthesis of 1,3-benzoazaphosphole analogues. frontiersin.org Starting from 2-bromoaniline, a palladium-catalyzed coupling reaction followed by reduction and cyclization with reagents like acetylacetone (B45752) affords a complex phosphorus-containing heterocyclic scaffold. frontiersin.org These examples showcase how the 4-bromophenylamine unit can be integrated into larger, more complex molecular architectures through modern synthetic methods.
Mechanistic and Computational Studies
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of 1-(4-Bromophenyl)but-3-en-1-amine, a chiral homoallylic amine, is typically achieved through the allylation of an imine precursor, which is formed from 4-bromobenzaldehyde (B125591) and a suitable amine source. The elucidation of the reaction mechanism is key to controlling the yield and stereoselectivity of the product.
The addition of an allyl organometallic reagent to an imine can proceed through different mechanistic pathways, primarily distinguished as either a concerted S_E2' (bimolecular electrophilic substitution) process or a stepwise mechanism involving an intermediate. The exact mechanism is influenced by the nature of the allylating agent (e.g., allyl Grignard, allylzinc, or allylsilane), the Lewis acid used, and the solvent. youtube.com
In the case of allylation using reagents like allyltributylstannane, the reaction often proceeds via an open transition state. beilstein-journals.org The Lewis acid activates the imine by coordinating to the nitrogen atom, making the imine carbon more electrophilic. The allyl nucleophile then attacks the imine carbon. Kinetic studies on similar reactions have sometimes shown a first-order dependence on both the allyl reagent and the imine substrate, which can be consistent with either a concerted mechanism or a stepwise mechanism where the nucleophilic addition is the rate-determining step. beilstein-journals.org
For instance, a plausible pathway for the synthesis of this compound involves the reaction of 4-bromobenzaldehyde with an ammonia (B1221849) equivalent to form the N-unsubstituted imine, which is then allylated. Alternatively, a protected imine, such as an N-sulfinyl imine, can be used to direct the stereochemistry of the addition. The reaction of N-tert-butanesulfinyl imines with allylic bromides in the presence of zinc or indium metal is a well-established method for the stereocontrolled synthesis of homoallylic amines. nih.gov
The direct coupling of allylic alcohols with imines, mediated by titanium complexes, represents another synthetic route. nih.govnih.gov This process is proposed to occur via a metallacycle, avoiding the pre-formation of a discrete allylic organometallic reagent. The reaction generally proceeds with high regioselectivity (allylic transposition) and diastereoselectivity. nih.govnih.gov
| Synthetic Approach | Key Mechanistic Features | Common Reagents |
| Allylation of Imines | Concerted (S_E2') or stepwise; open or cyclic transition states. youtube.combeilstein-journals.org | Allyl-MgBr, Allyl-ZnBr, Allyl-SnBu₃, Allyl-SiMe₃, Lewis Acids (TiCl₄, BF₃·OEt₂) |
| From N-Sulfinyl Imines | High diastereoselectivity controlled by the chiral sulfinyl group. nih.gov | (R)- or (S)-tert-Butanesulfinamide, Allyl Bromide, In or Zn metal |
| Reductive Cross-Coupling | Involves a Ti-imine complex and an allylic alkoxide; proceeds via a metallacyclic transition state. nih.govnih.gov | Ti(Oi-Pr)₄, c-C₅H₉MgCl, Allylic Alcohol |
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules like this compound. These studies provide insights into the distribution of electrons, orbital energies, and molecular properties that govern chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. rsc.orgnih.govmdpi.com
The optimized structure would reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. DFT calculations can also be used to simulate infrared (IR) spectra, which can be compared with experimental data to validate the computational model. rsc.org Furthermore, DFT is instrumental in calculating the energies of different conformations and transition states, which is essential for understanding reaction mechanisms and stereoselectivity. rsc.orgrsc.org
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comaimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. aimspress.comacs.org
For this compound, the HOMO is expected to be localized primarily on the π-system of the bromophenyl ring and the lone pair of the nitrogen atom, as these are the most electron-rich regions. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index helps to classify the molecule as a nucleophile or an electrophile. researchgate.net The analysis of these parameters can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com
| Parameter | Significance | Expected Locus in this compound |
| HOMO | Electron-donating ability | Bromophenyl ring, Nitrogen lone pair |
| LUMO | Electron-accepting ability | Bromophenyl ring (antibonding orbitals) |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap indicates higher reactivity |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. chemrxiv.org For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamics.
The molecule possesses several rotatable bonds, including the C-C bonds in the butenyl chain and the bond connecting the chiral center to the phenyl ring. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or chiral catalysts. nsf.govnih.gov
In the context of chiral recognition, MD simulations can be used to model the interaction of the (R) and (S) enantiomers of this compound with a chiral stationary phase in chromatography or with a chiral catalyst. nsf.govnih.gov By analyzing the trajectories, one can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to enantioselective recognition. nsf.gov These simulations can reveal differences in the binding energies and conformations of the two enantiomers within a chiral environment, explaining the basis of chiral separation or asymmetric catalysis. nih.govacs.org
Stereochemical Models and Transition State Analysis in Asymmetric Transformations
The synthesis of a single enantiomer of this compound requires an asymmetric transformation, typically an asymmetric allylation of the corresponding imine. Understanding the transition state of this reaction is fundamental to explaining and predicting the stereochemical outcome.
Several models have been proposed to rationalize the stereoselectivity of allylation reactions. When using chiral N-sulfinyl imines, the stereochemical outcome is often explained by a Zimmerman-Traxler-like six-membered ring transition state. nih.gov In this model, the metal (e.g., zinc or indium) coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine, creating a rigid chair-like transition state. The steric hindrance from the bulky tert-butyl group on the sulfur atom directs the incoming allyl group to the less hindered face of the imine. nih.gov
Applications in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
There is no available literature detailing the application of 1-(4-Bromophenyl)but-3-en-1-amine as a building block in the total synthesis of complex molecules.
Precursor for Advanced Functional Materials and Intermediates
No studies were identified that explore the use of this compound as a precursor for the synthesis of advanced functional materials or novel intermediates.
Future Research Directions
Development of Novel Stereoselective Methodologies
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and materials science. acs.orgnih.govnih.govacs.org For 1-(4-Bromophenyl)but-3-en-1-amine, the development of novel stereoselective synthetic routes is a primary area for future investigation.
Current prominent strategies for asymmetric amine synthesis include the catalytic asymmetric hydrogenation of imines and the use of chiral auxiliaries. acs.orgnih.govnih.govacs.orgthieme-connect.com Future work could focus on the asymmetric reduction of the corresponding imine, N-(1-(4-bromophenyl)but-3-en-1-ylidene)amine, using transition metal catalysts with chiral ligands. acs.orgnih.gov The design of new, highly efficient and selective chiral catalysts will be crucial for achieving high enantiomeric excess.
Another promising avenue is the application of organocatalysis, which offers a metal-free alternative for stereoselective synthesis. thieme-connect.com Chiral Brønsted acids or other organocatalysts could be employed to activate the imine precursor towards nucleophilic attack by a hydride source, thereby controlling the stereochemical outcome.
Furthermore, the use of removable chiral auxiliaries attached to the nitrogen atom of the imine precursor can provide a robust method for diastereoselective reduction, followed by auxiliary cleavage to yield the desired enantiomerically enriched amine. nih.govacs.orgthieme-connect.com Research into novel, easily cleavable, and recyclable chiral auxiliaries would enhance the practicality of this approach.
Exploration of New Catalytic Transformations
The functional groups present in this compound, namely the amine, the alkene, and the aryl bromide, provide multiple handles for further catalytic transformations. Future research should aim to exploit these functionalities to synthesize more complex and valuable molecules.
The bromine atom on the phenyl ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of diverse substituents at the para-position, leading to a library of derivatives with potentially interesting biological or material properties.
The terminal alkene offers opportunities for various catalytic additions and functionalizations. For instance, hydroformylation could introduce an aldehyde group, while hydroboration-oxidation could yield a terminal alcohol. Metathesis reactions could also be employed to create longer-chain or cyclic structures.
The amine group itself can be a substrate for catalytic C-N bond forming reactions, enabling the synthesis of more complex secondary or tertiary amines. Nickel-catalyzed allylation of imines with allylic alcohols represents a potential pathway to homoallylic amines like the title compound. acs.orgacs.org
Integrated Computational and Experimental Approaches to Reactivity and Selectivity
The synergy between computational modeling and experimental work is a powerful tool for understanding and predicting chemical reactivity and selectivity. For this compound, this integrated approach can accelerate the development of new synthetic methods and applications.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential stereoselective reactions, providing insights into the origins of enantioselectivity and guiding the design of more effective catalysts and chiral auxiliaries. Computational studies can also predict the reactivity of the various functional groups within the molecule, helping to devise selective transformation strategies.
By combining theoretical predictions with experimental validation, researchers can more efficiently optimize reaction conditions, screen potential catalysts, and understand the mechanisms of novel transformations. This approach will be invaluable in exploring the full synthetic potential of this compound.
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.
This includes the use of non-toxic and renewable starting materials, the minimization of waste, and the use of catalytic rather than stoichiometric reagents. The development of one-pot or tandem reactions that combine several synthetic steps without the need for intermediate purification would also contribute to a greener process. capes.gov.br
Exploring the use of alternative reaction media, such as water or bio-based solvents, and energy sources, like microwave or ultrasound irradiation, could lead to more sustainable synthetic protocols. The development of recyclable catalysts is another key aspect of green chemistry that should be a focus of future research in this area. By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)but-3-en-1-amine, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via allyl stannane-mediated reactions, as demonstrated for structurally similar alcohols (e.g., 1-(4-Bromophenyl)but-3-en-1-ol in Entry 3j of ). Key steps include:
- Use of allyl tributyl stannane as a nucleophile.
- Controlled addition of electrophiles to the α,β-unsaturated system.
- Purification via column chromatography to isolate the amine product.
- Regioselectivity is influenced by steric and electronic factors; computational modeling (e.g., Molecular Electron Density Theory) can predict reaction pathways .
Q. How can NMR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H NMR : The vinyl protons (H2 and H3) exhibit coupling constants ( Hz), indicative of trans-configuration. The amine proton appears as a broad singlet (~1.5 ppm).
- 13C NMR : The carbons adjacent to the bromophenyl group (C1) and the double bond (C2/C3) show distinct shifts (~125-140 ppm for sp² carbons).
- Reference data for analogous compounds (e.g., 1-(4-methoxyphenyl)but-3-en-1-amine in ) provide benchmarks for assignment .
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key considerations:
- Crystal growth via slow evaporation of a dichloromethane/hexane mixture.
- Hydrogen-bonding patterns (e.g., N–H···Br interactions) should be analyzed using graph set theory ( ) to understand packing motifs.
- Flack parameter analysis ( ) resolves enantiomorph-polarity in chiral crystals .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in [3+2] cycloadditions?
- Methodological Answer : Molecular Electron Density Theory (MEDT) simulations ( ) reveal that the compound’s electron-deficient alkene moiety acts as an electrophilic partner.
- The reaction proceeds with high regioselectivity due to frontier molecular orbital interactions.
- Theoretical studies suggest competing pathways, but the formation of Δ²-pyrazoline derivatives is favored, though experimental isolation may require low-temperature stabilization .
Q. What strategies mitigate instability issues during derivatization of this compound?
- Methodological Answer :
- In situ derivatization : Immediate trapping of intermediates (e.g., with trichloromethyl groups) prevents decomposition ( ).
- Low-temperature conditions : Reactions conducted at −78°C in anhydrous THF minimize side reactions.
- Stabilizing agents : Bulky substituents or coordination with Lewis acids (e.g., BF₃·OEt₂) enhance kinetic stability .
Q. How can hydrogen-bonding networks in crystalline forms influence pharmacological activity?
- Methodological Answer : Graph set analysis ( ) identifies recurring motifs (e.g., R₂²(8) rings from N–H···Br interactions). These networks:
- Enhance thermal stability, critical for drug formulation.
- Modulate solubility via polar/nonpolar domain segregation.
- Comparative studies with fluorinated analogs ( ) show altered bioavailability due to weaker hydrogen bonds .
Q. What are the challenges in enantiomeric resolution of this compound?
- Methodological Answer :
- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Circular Dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with density functional theory (DFT)-simulated spectra.
- Flack parameter refinement : Essential for confirming enantiopurity in X-ray structures ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
